molecular formula C12H17N3O2 B2559003 tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate CAS No. 2460750-08-5

tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate

Cat. No.: B2559003
CAS No.: 2460750-08-5
M. Wt: 235.287
InChI Key: SNBBGAUUVSIIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, a cyclopropyl group, and a pyridazine ring

Scientific Research Applications

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

Preparation Methods

The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of cyclopropylamine with a suitable pyridazine precursor under controlled conditions. The tert-butyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyridazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate a valuable addition to the family of tert-butyl-substituted compounds.

Properties

IUPAC Name

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBGAUUVSIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C(=C1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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